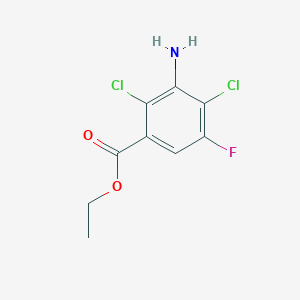

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate

Beschreibung

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₇Cl₂FNO₂ and a molecular weight of 262.06 g/mol. This compound features a benzoate core substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 3, 2/4, and 5, respectively, with an ethyl ester at the carboxylate position. Its structural complexity and electron-withdrawing substituents make it a candidate for applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis .

Key properties include:

- Boiling point: Not explicitly reported in the provided evidence, but analogous esters (e.g., Ethyl 3-amino-5-chloro-2-fluorobenzoate) have similar stability profiles .

- Synthetic routes: While direct synthesis details are absent, related compounds (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid derivatives) are synthesized via multi-step reactions involving halogenation, esterification, and substitution .

Eigenschaften

IUPAC Name |

ethyl 3-amino-2,4-dichloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c1-2-15-9(14)4-3-5(12)7(11)8(13)6(4)10/h3H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGOXBGOXOYPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate typically involves the esterification of 3-amino-2,4-dichloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of nitrobenzoates.

Reduction: Formation of aminobenzoates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is recognized for its potential role in drug development. Studies indicate that it exhibits enzyme inhibition activity at micromolar concentrations, suggesting its applicability in targeting specific biological pathways. This characteristic makes it a candidate for further exploration in the development of pharmaceuticals aimed at treating diseases influenced by these enzymes.

Case Study: Enzyme Inhibition

- Objective: To evaluate the compound's efficacy as an enzyme inhibitor.

- Methodology: In vitro assays were conducted to measure the inhibitory effects on various enzymes.

- Findings: The compound demonstrated significant inhibition, warranting further investigation into its mechanism and potential therapeutic uses.

Agricultural Applications

In agricultural science, this compound serves as an intermediate for synthesizing agrochemicals, particularly fungicides. Its structural characteristics allow it to be incorporated into compounds that target fungal pathogens affecting crops. The synthesis of such agrochemicals is crucial for developing effective treatments that enhance crop yield and health.

Example: Synthesis of Fungicides

- Process Overview: this compound can be used to create derivatives that act as fungicides.

- Impact: These fungicides are effective against a wide range of fungal diseases, contributing to sustainable agricultural practices.

Organic Synthesis

As an intermediate, this compound is valuable in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block in organic chemistry.

Applications in Synthesis:

- Coupling Reactions: The compound can undergo coupling reactions to form larger aromatic systems.

- Functionalization: Its functional groups allow for further modifications that can lead to novel compounds with desirable properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor for drug development | Targets specific biological pathways |

| Agricultural Science | Intermediate for synthesizing fungicides | Enhances crop yield and disease resistance |

| Organic Synthesis | Building block for complex organic molecules | Versatile in various chemical reactions |

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents enhance its binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate and Analogues

Key Observations :

- Substituent positioning drastically alters electronic and steric properties. For example, moving the amino group from position 3 to 5 (as in Ethyl 5-amino-2-chloro-4-fluorobenzoate) may reduce steric hindrance, enhancing reactivity in coupling reactions .

- Ester group variations (ethyl vs. methyl) influence solubility and metabolic stability. Methyl esters are typically more lipophilic but less hydrolytically stable than ethyl esters .

Fluorescence-Active Analogues

Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy) shares structural motifs with the target compound but replaces halogens with cyano (-CN) groups. Key differences include:

- Solvent interactions: EAADCy’s fluorescence in THF is excitation-wavelength-dependent, with solvent relaxation dynamics governing Stokes shifts. Halogenated analogues likely lack such pronounced solvatochromism due to weaker dipole moments .

Table 2: Fluorescence Properties of EAADCy vs. Halogenated Analogues

| Property | EAADCy (C₁₇H₁₃N₅O₂) | This compound |

|---|---|---|

| Fluorescence bands | Dual (LE and ICT states) | Not reported |

| Excitation wavelength dependence | Strong (Iₑₓc ratio varies 0.5–8) | None observed |

| Solvent relaxation | Dynamic Stokes shift (~33% in THF) | Likely minimal |

| Applications | Optical sensors, probes | Intermediate synthesis |

Mechanistic Insight: EAADCy’s cyano groups enhance electron-withdrawing capacity, stabilizing ICT states. In contrast, chlorine and fluorine in the target compound primarily contribute to steric bulk and electrophilicity without enabling charge-transfer transitions .

Biologische Aktivität

Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a benzoate structure with the following substituents:

- Amino group (-NH2)

- Chloro groups (-Cl) at positions 2 and 4

- Fluoro group (-F) at position 5

- Ethyl ester group (-COOEt)

These structural features contribute to its lipophilicity and stability, enhancing its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence biochemical pathways, making it a valuable compound for studying enzyme interactions and other biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structural motifs showed significant antibacterial effects against various pathogens. The presence of halogen atoms (chlorine and fluorine) is known to enhance the antimicrobial efficacy of organic compounds by increasing membrane permeability and disrupting cellular processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The precise mechanisms remain under investigation but are thought to involve modulation of signaling pathways related to inflammation .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound inhibited enzyme activity at micromolar concentrations, suggesting potential applications in drug development targeting metabolic disorders .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. Several analogs were tested for their ability to inhibit bacterial growth and modulate inflammatory responses. The findings highlighted that modifications in the substituent groups significantly impacted both antimicrobial and anti-inflammatory activities .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Promising candidate for drug development |

| Ethyl 3-amino-2-fluorobenzoate | Low | Low | Less effective due to fewer halogen atoms |

| Ethyl 2-amino-3-fluorobenzoate | Moderate | Low | Different substitution pattern affects activity |

This table illustrates how variations in chemical structure influence biological activities.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the fluorescence properties of Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate?

- Methodology : Use steady-state fluorescence spectroscopy to measure excitation/emission spectra across wavelengths (e.g., 360–445 nm) and quantify intensity ratios (e.g., ). Pair with time-resolved fluorescence spectroscopy (streak camera with ~10 ps resolution) to resolve decay kinetics and distinguish between local excited (LE) and intramolecular charge transfer (ICT) states . Pre-exponential factors (, ) derived from multi-exponential fitting of decay curves reveal contributions of LE/ICT states .

Q. How does solvent polarity affect the Stokes shift in this compound?

- Methodology : Perform solvent-dependent fluorescence measurements (e.g., THF vs. polar solvents). Analyze dynamic Stokes shifts using solvent correlation functions () derived from time-resolved emission spectra. The LE state exhibits smaller shifts due to weaker dipole-solvent interactions, while ICT states show larger shifts from solvent relaxation around the higher dipole moment .

Q. What synthetic routes are validated for derivatives of this compound?

- Methodology : Adapt multi-step synthesis protocols for structurally similar esters, such as nitration, chlorination, or fluorination of benzoic acid precursors. For example, use AlCl₃ as a catalyst for Friedel-Crafts acylation or NaOCl for selective halogenation . Purify intermediates via recrystallization (ethanol/water) and confirm structures via NMR/FT-IR .

Advanced Research Questions

Q. How can excitation-wavelength-dependent fluorescence be exploited to study conformational heterogeneity?

- Methodology : Map fluorescence intensity ratios () against excitation wavelengths (e.g., 370–420 nm). A ~16-fold increase in this ratio (e.g., 0.5 to 8) indicates selective excitation of conformers with distinct donor-acceptor dihedral angles (θ). Use semi-empirical quantum calculations to model rotational potentials and identify populations of "vertical" (θ ~90°, LE) vs. "flat" (θ <90°, ICT) geometries .

Q. What causes discrepancies in fluorescence decay times under varying experimental conditions?

- Resolution : Analyze decay curves using global fitting with multi-exponential models (). For example, ICT states may exhibit faster decay ( ns) due to solvent relaxation, while LE states decay slower ( ns). Discrepancies arise from solvent viscosity, temperature, or selective quenching of conformers (e.g., aniline quenching orthogonal geometries more efficiently) .

Q. How do solvent relaxation dynamics influence ICT state formation?

- Methodology : Quantify solvent relaxation times () via Stokes shift correlation functions (). In THF, values for LE/ICT states differ by ~3× due to solvent reorganization around the ICT dipole. Compare with dielectric continuum models () to validate solvent-solute interactions .

Q. What computational approaches predict the coexistence of LE and ICT states?

- Methodology : Employ TD-DFT to calculate vertical excitations and charge transfer metrics (e.g., Δ). For EAADCy analogs, free energy landscapes show LE/ICT minima separated by ~3 kcal/mol. Pair with molecular dynamics to simulate solvent reorganization and validate time-resolved spectral shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.